Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate
Description
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate is a chiral piperidine derivative characterized by two methyl ester groups at positions 2 and 3 of the six-membered piperidine ring. Its stereochemistry (2S,3R) is critical for its applications in pharmaceutical synthesis, particularly as a key intermediate in the production of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . The compound is synthesized via biocatalytic methods, such as lipase-mediated kinetic resolution, which ensures high enantiomeric purity .
Properties
IUPAC Name |
dimethyl (2S,3R)-piperidine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDQUVZEXSBST-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Racemic Intermediate Preparation
The process begins with pyridine-2,3-dicarboxylic acid, which undergoes esterification in methanol under HCl catalysis to form dimethyl pyridine-2,3-dicarboxylate. Catalytic hydrogenation (Pd/C, 40–80°C, 5–20 bar H₂) in anhydrous conditions reduces the pyridine ring to cis-piperidine-2,3-dicarboxylate (VI), avoiding trans-isomer formation. Subsequent N-acylation with acetic anhydride yields racemic dimethyl-1-acetylpiperidine-2,3-dicarboxylate (II).
Key Reaction Conditions:
| Step | Catalyst/Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Esterification | HCl/MeOH | Reflux | Ambient | 85% |
| Hydrogenation | 10% Pd/C | 60°C | 15 bar | 92% |
| Acylation | Ac₂O/Et₃N | 25°C | Ambient | 88% |
Enzymatic Hydrolysis for Enantiomer Separation
Lipases or esterases selectively hydrolyze the (2S,3R)-enantiomer from the racemic mixture. For example, using Candida antarctica lipase B in phosphate buffer (pH 6) at 25°C for 36 hours hydrolyzes (2S,3R)-dimethyl-1-acetylpiperidine-2,3-dicarboxylate to (2S,3R)-1-acetyl-2-(methoxycarbonyl)piperidine-3-carboxylic acid. The unreacted (2R,3S)-enantiomer is separated via extraction, achieving >99% enantiomeric excess (ee).
Michael Addition-Cyclization Approach
Imine Formation and Michael Addition
Glycine methyl ester reacts with pivalaldehyde in CH₂Cl₂ with MgSO₄ to form imine (VI). A 1,4-Michael addition of VI’s anion to dimethyl fumarate in THF at −78°C generates a diester intermediate, which undergoes hydrolysis and cyclization to yield 5-oxo-pyrrolidine-3-carboxylic acid derivatives.
Piperidine Ring Formation
Heating the pyrrolidine intermediate in o-xylene under reflux induces ring expansion to 6-oxo-piperidine-3-carboxylic acid (17/19). Esterification with methanol and H₂SO₄ provides dimethyl (2S,3R)-piperidine-2,3-dicarboxylate, though with moderate stereoselectivity (70–80% de).
Comparative Data:
| Step | Reagents/Conditions | Stereoselectivity | Yield |
|---|---|---|---|
| Michael Addition | Dimethyl fumarate, THF | 70% de | 65% |
| Cyclization | o-xylene, reflux | 75% de | 58% |
| Esterification | MeOH, H₂SO₄ | 80% de | 72% |
Catalytic Hydrogenation of Pyridine Derivatives
Direct Hydrogenation Strategy
Dimethyl pyridine-2,3-dicarboxylate undergoes hydrogenation in glacial acetic acid with PtO₂ at 25°C and 1 bar H₂, yielding cis-piperidine-2,3-dicarboxylate (cis-4b) with >95% diastereomeric excess. The cis-selectivity arises from axial protonation of the intermediate enamine.
Boc Protection and Isolation
The crude cis-piperidine is protected with Boc₂O in CH₂Cl₂/Et₃N, enabling purification by chromatography. Acidic hydrolysis removes the Boc group, yielding this compound.
Photoredox-Catalyzed Reductive Dimerization
While primarily used for tartaric acid esters, this method offers insights into esterification. Irradiating α-ketoesters with 2-ethyl-9,10-anthraquinone and Hantzsch ester in THF/H₂O forms 2,3-dialkylated diesters. Adapting this protocol with piperidine precursors could streamline steps but remains unexplored.
Comparative Analysis of Methods
| Method | Stereoselectivity | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Resolution | >99% ee | 75–85% | Moderate | High |
| Michael Addition | 70–80% de | 60–70% | Low | Moderate |
| Catalytic Hydrogenation | >95% de | 90–95% | High | Low |
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate has been studied for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds.
NMDA Receptor Modulation
Research indicates that piperidine derivatives can selectively interact with NMDA receptors, which are critical in neuropharmacology. A study demonstrated that derivatives of piperidine-2,3-dicarboxylate exhibit preferential blockade of extrasynaptic NMDA receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or schizophrenia .
Anticancer Activity
The compound has shown promise in anticancer research. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines. For instance, studies have indicated that certain piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules. It acts as a chiral building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo transformations such as hydrogenation and functionalization makes it a key player in synthetic organic chemistry .
Reaction with Functionalized Pyridines
Recent studies have highlighted its role in the hydrogenation of functionalized pyridines using rhodium catalysts. The compound demonstrated high yields when used to reduce pyridines with bulky groups, showcasing its utility in synthesizing nitrogen-containing heterocycles .
Case Study 1: NMDA Receptor Research
A series of experiments involving dimethyl piperidine derivatives revealed that specific structural modifications lead to enhanced selectivity for NR2B subunits of NMDA receptors. The (−) isomer exhibited significantly greater potency than the (+) isomer, making these compounds potential candidates for further development in neuropharmacological applications .
Case Study 2: Anticancer Screening
In vitro assays assessing the cytotoxic effects of this compound derivatives against human cancer cell lines demonstrated promising results. The compounds were found to induce apoptosis through mitochondrial pathways, indicating their potential as lead compounds for anticancer drug development .
Mechanism of Action
The mechanism of action of Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
- (2S,3R)-Piperidine-2,3-dicarboxylic Acid: Synthesis: Derived from a domino reaction involving allylic acetate rearrangement, Ireland-Claisen rearrangement, and asymmetric Michael addition. Cerium(IV) ammonium nitrate promotes monodebenzylation . Applications: Serves as a precursor to the dimethyl ester but lacks the ester functionality required for lipophilic drug intermediates.
Pyrrolidine Derivatives
- Dimethyl 5-Oxopyrrolidine-2,3-dicarboxylate (2R,3R/2S,3S) :
- Structure : Five-membered pyrrolidine ring with a ketone group at position 3.
- Synthesis : Produced via multi-step reactions, including condensation and cyclization. NMR data (δ 4.10–0.75 ppm) confirm its stereoisomeric mixture .
- Applications : Targets multiple myeloma cells, unlike the antibiotic-focused piperidine derivative .
Dihydropyridine Derivatives
- Dimethyl 6-Amino-1-Benzamido-5-Cyano-4-(Substituted Phenyl)-1,4-Dihydropyridine-2,3-Dicarboxylates: Examples: Compounds 10fa, 10ab, 10ac, 10ad, and 10ae (see Table 1). Synthesis: Prepared via organocatalytic asymmetric reactions at room temperature, followed by column chromatography . Key Features: Moderate enantiomeric excess (42–52% ee) and substituent-dependent melting points (113–160°C). Lower stereochemical control compared to the lipase-resolved piperidine compound .
Table 1: Properties of Selected Dihydropyridine Dicarboxylates
| Compound ID | Substituent | Yield (%) | mp (°C) | ee (%) |
|---|---|---|---|---|
| 10fa | 4-Methoxybenzamido | 55 | 113–115 | 42 |
| 10ab | 4-Nitrophenyl | 95 | 158–160 | 46 |
| 10ac | 3-Nitrophenyl | 89 | – | 51 |
| 10ad | 3-Chlorophenyl | 70 | 134–136 | 52 |
Pyridine Derivatives
- Dimethyl 3,5-Pyridinedicarboxylate :
Norbornene and Tetrahydrofuran Derivatives
Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate :
- Synthesis : Ring-opening metathesis polymerization (ROMP) using ruthenium catalysts.
- Reactivity : (1R,2S,3R,4S)-isomer shows 50% lower reactivity than (1R,2R,3S,4S)-isomer due to steric hindrance .
- Applications : Polymer science, contrasting with the pharmaceutical focus of the piperidine compound .
Diethyl (2R,3R,4S)-4-Methyltetrahydrofuran-2,3-dicarboxylate :
Key Comparative Insights
Biological Activity
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a piperidine derivative that has been studied for its potential therapeutic applications. It is characterized by two carboxylate groups attached to a piperidine ring, which contributes to its biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
- Receptor Interaction : It interacts with specific cellular receptors, modulating signal transduction pathways that affect cellular functions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo models.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated a dose-dependent reduction in cell viability in RPMI 8226 cells .
3. Neuroprotective Effects
Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmitter regulation in the brain .
Case Studies
Several studies highlight the biological activities of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. The IC50 values were comparable to standard anti-inflammatory drugs .
- Anticancer Activity : In a recent investigation involving various cancer cell lines, this compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested .
- Neuroprotective Mechanisms : Another study reported that the compound exhibited neuroprotective properties by enhancing neuronal survival and reducing oxidative stress markers in cellular models .
Data Summary
Q & A
What are the recommended synthetic strategies for obtaining high enantiomeric purity in Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate?
Basic
To achieve high enantiomeric purity, researchers often employ asymmetric catalysis or chiral resolution techniques. For example, stereoselective synthesis can be guided by chiral auxiliaries or catalysts, such as organocatalysts or transition-metal complexes. Post-synthetic resolution via diastereomeric salt formation or chromatographic methods (e.g., chiral HPLC) is also common. In related piperidine derivatives, multi-step protocols involving enantioselective hydrogenation or enzymatic resolution have been effective .
How can computational reaction path search methods optimize the synthesis of this compound?
Advanced
Computational approaches, such as quantum chemical calculations (e.g., DFT), can predict reaction pathways and transition states, identifying optimal conditions for stereochemical control. For instance, the ICReDD framework integrates reaction path searches with experimental validation, narrowing down parameters like solvent polarity, temperature, and catalyst loading. This iterative loop reduces trial-and-error experimentation and enhances yield and selectivity .
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Basic
Key techniques include:
- NMR Spectroscopy : H and C NMR can resolve diastereotopic protons and carbons, with coupling constants () indicating spatial arrangements. NOESY/ROESY experiments verify spatial proximity of substituents.
- X-ray Crystallography : Provides definitive stereochemical assignment via crystal structure analysis.
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
In related compounds, H NMR chemical shifts at 2.5–3.5 ppm for piperidine protons and ester carbonyls at ~170 ppm in C NMR are diagnostic .
How can researchers address contradictions between experimental yields and theoretical predictions?
Advanced
Discrepancies often arise from unaccounted kinetic/thermodynamic factors or side reactions. Methodological solutions include:
- Factorial Design : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify influential variables .
- Microkinetic Modeling : Combines computational predictions with experimental rate data to refine mechanisms.
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, aligning experimental observations with simulations .
What are the key safety considerations when handling this compound in laboratory settings?
Basic
Critical precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a dry, sealed container away from heat (P210, P402+P404) .
- Emergency Protocols : Immediate medical attention if ingested (P301+P310) and spill containment using inert absorbents .
What strategies minimize racemization during esterification of piperidine dicarboxylate derivatives?
Advanced
Racemization can be mitigated by:
- Low-Temperature Reactions : Reducing thermal energy limits epimerization.
- Protic Solvent Avoidance : Using aprotic solvents (e.g., DCM, THF) prevents acid/base-mediated racemization.
- Enantioselective Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) stabilize transition states favoring desired stereochemistry.
In analogous syntheses, steric hindrance from bulky esters (e.g., tert-butyl) also reduces racemization .
How is the purity of this compound typically assessed?
Basic
Purity is evaluated via:
- Chromatography : HPLC or GC with UV/RI detection, comparing retention times to standards.
- Melting Point Analysis : Sharp melting ranges indicate purity (e.g., 215–217°C in related compounds) .
- Elemental Analysis : Confirms C, H, N composition.
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 230.1054 calculated vs. observed) .
What role does solvent selection play in kinetic vs. thermodynamic control of stereoselectivity?
Advanced
Solvent polarity and coordination ability influence reaction pathways:
- Polar Aprotic Solvents (e.g., DMF): Stabilize charged intermediates, favoring thermodynamic products.
- Nonpolar Solvents (e.g., toluene): Promote kinetic control via faster, lower-energy pathways.
For example, in cycloadditions, THF may stabilize zwitterionic intermediates, while hexane accelerates concerted mechanisms. Computational solvent screening (e.g., COSMO-RS) helps predict optimal media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
